molecular formula C17H20N2O3S2 B2443445 N1-(thiophen-2-ylmethyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide CAS No. 2320898-68-6

N1-(thiophen-2-ylmethyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

Cat. No. B2443445
CAS RN: 2320898-68-6
M. Wt: 364.48
InChI Key: OOPMYCVUSXSIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(thiophen-2-ylmethyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H20N2O3S2 and its molecular weight is 364.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-Tumor Activity

Thiophene-containing compounds have been synthesized for potential anti-tumor applications. For example, a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, highlighting the therapeutic potential of thiophene derivatives in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).

Catalysis

Thiophene derivatives have been utilized in catalytic systems, exemplified by the use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst in Goldberg amidation reactions. This showcases the compound's versatility in facilitating reactions involving (hetero)aryl chlorides and amides, leading to good to excellent yields (De, Yin, & Ma, 2017).

Antidepressant Activity

Certain thiophene-based compounds have been synthesized and evaluated for their antidepressant activity. For instance, phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides showed potential as antidepressant medications, highlighting the therapeutic prospects of thiophene derivatives in mental health applications (Mathew, Suresh, & Anbazhagan, 2014).

Insecticidal Activity

Thiophene derivatives have also been investigated for their insecticidal properties. A study on anthranilic diamides analogs containing 1,3,4-oxadiazole rings with thiophene moieties revealed compounds with significant insecticidal activities against the diamondback moth, suggesting the utility of thiophene compounds in agricultural pest control (Qi et al., 2014).

Sensing Applications

Thiophene-containing ligands have been explored for their sensing capabilities, particularly in detecting metal ions. New azomethine-thiophene pincer ligands demonstrated potential in fluorescence and MALDI-TOF-MS applications for metal ion detection, underscoring the functional versatility of thiophene derivatives in analytical chemistry (Pedras et al., 2007).

properties

IUPAC Name

N-(thiophen-2-ylmethyl)-N'-[(4-thiophen-3-yloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c20-15(18-10-14-2-1-8-24-14)16(21)19-12-17(4-6-22-7-5-17)13-3-9-23-11-13/h1-3,8-9,11H,4-7,10,12H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPMYCVUSXSIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.